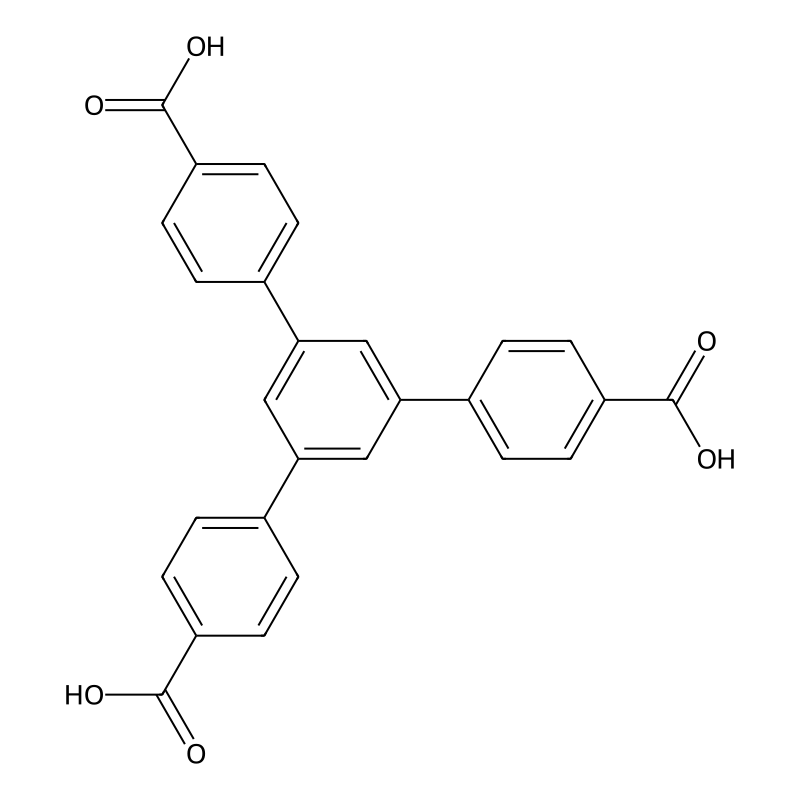

1,3,5-Tris(4-carboxyphenyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Self-assembled Monolayers (SAMs)

BTB can form well-ordered self-assembled monolayers (SAMs) on various substrates. SAMs are single layers of molecules that spontaneously arrange themselves on a surface. In the case of BTB, the carboxyphenyl groups (COOH) interact with the substrate, while the central benzene ring provides a platform for further functionalization []. This ability to form stable SAMs makes BTB useful for studying surface chemistry and designing new materials with specific properties.

1,3,5-Tris(4-carboxyphenyl)benzene, often referred to as H3BTB, is an aromatic hydrocarbon categorized under triphenylbenzenes. This compound features a central benzene ring bonded to three phenyl groups, each substituted with a carboxylic acid functional group. The presence of these carboxylic groups imparts significant acidity and enhances its solubility in water, making it a versatile compound in various chemical applications. The molecular structure exhibits C3 symmetry and is primarily two-dimensional, allowing it to form self-assembled monolayers on diverse substrates .

The chemical behavior of 1,3,5-Tris(4-carboxyphenyl)benzene is largely dictated by its carboxylic acid groups. These groups can undergo typical acid-base reactions, forming salts or esters when reacted with bases or alcohols, respectively. Additionally, the compound can participate in coordination chemistry, acting as a tritopic ligand that can bind to metal ions to form metal-organic frameworks (MOFs). In such contexts, the compound can facilitate various reactions involving metal ions and organic substrates .

Recent studies have highlighted the potential anticancer properties of 1,3,5-Tris(4-carboxyphenyl)benzene. It has shown promising activity against breast and cervical cancer cell lines. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer pathways, including caspase-3 and NF-κB. The docking scores indicate strong binding affinities, which may contribute to its therapeutic effects . Furthermore, the compound's ability to form stable complexes with biological macromolecules enhances its potential as an anticancer agent.

Several synthesis methods for 1,3,5-Tris(4-carboxyphenyl)benzene have been reported:

- Solvothermal Synthesis: This method involves heating the reactants in a solvent under pressure. It has been successfully used to create crystalline metal-organic frameworks incorporating H3BTB as a ligand.

- Conventional Organic Synthesis: The compound can also be synthesized through multi-step organic reactions involving the functionalization of benzene derivatives with carboxylic acid groups .

- Self-Assembly Techniques: Utilizing its ability to form self-assembled monolayers on various substrates allows for the creation of organized structures that incorporate H3BTB.

1,3,5-Tris(4-carboxyphenyl)benzene has diverse applications across multiple fields:

- Material Science: It serves as a building block for creating metal-organic frameworks used in gas storage and separation.

- Biomedicine: Its anticancer properties make it a candidate for further drug development.

- Catalysis: The compound can act as a catalyst or ligand in various

Interaction studies involving 1,3,5-Tris(4-carboxyphenyl)benzene have focused on its binding affinity with different proteins and metal ions. Molecular docking analyses have revealed significant interactions with proteins such as caspase-3 and NF-κB, indicating potential pathways through which the compound may exert its biological effects. The study of non-covalent interactions is crucial for understanding the inhibitory potential of H3BTB against cancer-related targets .

Several compounds share structural similarities with 1,3,5-Tris(4-carboxyphenyl)benzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Benzenedicarboxylic Acid | Two carboxylic acid groups | Simpler structure; less acidic |

| 1,3,5-Tris(4-hydroxyphenyl)benzene | Hydroxyl groups instead of carboxylic acids | Exhibits different reactivity due to OH |

| 4-Carboxybenzoic Acid | One carboxylic acid group | Monofunctional; limited coordination ability |

| Triphenylene | Three phenyl rings without functional groups | Non-polar; lacks solubility in water |

The uniqueness of 1,3,5-Tris(4-carboxyphenyl)benzene lies in its symmetrical structure and multiple carboxylic acid functionalities that enhance both solubility and reactivity compared to these similar compounds. Its ability to act as a tritopic ligand further distinguishes it in coordination chemistry applications .

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura strategy couples a tri-halogenated benzene nucleus with three aryl-boron partners, furnishing the fully substituted triaryl scaffold in a single catalytic step before ester hydrolysis. Representative laboratory-scale protocols are summarised in Table 1.

| Entry | Electrophile (core) | Nucleophile (×3) | Catalyst & Base | Solvent | Temperature / Time | Isolated Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1,3,5-Tribromobenzene | 4-Methoxycarbonylphenylboronic acid | bis(diphenylphosphino)ferrocene dichloride palladium(II) (0.04 mmol), potassium acetate | 1,4-Dioxane | 85 °C / 96 h | 71% | [1] |

| 2 | 1,3,5-Tribromobenzene | 4-Methoxycarbonylphenylboronic acid | tetrakis(triphenylphosphine)palladium(0) (0.50 mmol), cesium fluoride | 1,2-Dimethoxyethane | Reflux / 48 h | 59% | [2] |

| 3 | 1,3,5-Phenyltriboronic acid tris(pinacol)ester | Methyl 4-bromobenzoate | bis(diphenylphosphino)ferrocene dichloride palladium(II) (0.15 mmol), cesium fluoride | 1,4-Dioxane ∶ Water 1 ∶ 1 | 90 °C / 24 h | 52% (fluorinated analogue) | [1] |

Key findings

- Electron-rich boronic esters tolerate high acetate loadings, enabling potassium acetate to replace costlier bases without yield erosion [1].

- Mixed aqueous–organic media accelerate trans-metalation, but fully anhydrous conditions are essential when using potassium acetate to suppress protodeboronation [2].

- Increasing solvent polarity (for example switching from toluene to N,N-dimethylformamide) favours monomeric palladium(II) species and shortens oxidative-addition induction periods [3].

Ester Protection / Deprotection Strategies

Coupling partners are protected as methyl or ethyl esters to avoid decarboxylative side-reactions. Hydrolysis tactics are collected in Table 2.

| Hydrolysis Mode | Reagents | Temperature / Time | Conversion to Tricarboxylic Acid | Reference |

|---|---|---|---|---|

| Basic saponification | 2 molar aqueous sodium hydroxide in tetrahydrofuran | 50 °C / 24 h | >95% after acidification with concentrated hydrochloric acid | [1] |

| Acidic cleavage | 3 molar hydrochloric acid, aqueous reflux | 100 °C / 6 h | 88% (earlier procedure) | [2] |

Observations

- Base-promoted hydrolysis is irreversible and avoids ester re-formation, improving throughput in continuous processes [4].

- The reaction tolerates the unprotected central aromatic system; no electrophilic substitution occurs under either hydrolytic regime [4].

Solvothermal Synthesis for Metal-Organic Framework Integration

1,3,5-Tris(4-carboxyphenyl)benzene is frequently generated or post-synthetically deprotected during solvothermal crystallisation of frameworks. Table 3 lists benchmark conditions.

| Framework | Metal Source | Solvent System | Ligand Feed (mmol) | Temperature / Time | Yield of Crystalline MOF | Reference |

|---|---|---|---|---|---|---|

| MOF-177 (Zn₄O clusters) | Zinc nitrate hexahydrate | 1-Methyl-2-pyrrolidone | 0.63 | 120 °C / 40 min (ultrasound) | 95.6% | [5] |

| MOF-520 (Al₄O₂ clusters) | Aluminium nitrate nonahydrate | N,N-Dimethylformamide ∶ Ethanol ∶ Water 13 ∶ 24 ∶ 0.04 mL with formic acid 1.9 mL | 0.17 | 140 °C / 14 h | 78% (single batch) | [6] |

| MOF-521 (rod topology) | Aluminium nitrate nonahydrate | N,N-Dimethylformamide with formic acid and water (4 : 1 ratio) | 0.036 | 140 °C / 48 h | Phase-pure needles; Brunauer–Emmett–Teller area 1696 m² g⁻¹ | [7] |

Insights

- High-boiling amide solvents such as N,N-dimethylformamide or 1-methyl-2-pyrrolidone solubilise both the ligand and metal precursor, enabling supersaturation-driven nucleation at moderate temperatures [8] [5].

- Sonochemical energy shortens reaction times from forty-eight hours to forty minutes without compromising crystal quality; concomitant yield enhancement (95.6%) makes this route attractive for pilot production [5].

- Transient ester linkers can be hydrolysed in situ under formic acid modulation, delivering carboxylate-terminated networks directly [7].

Industrial-Scale Production Challenges

Catalyst Turnover and Recycling

Continuous tubular reactors fitted with immobilised convoluted polymeric palladium complexes sustain turnover frequencies up to 238 h⁻¹ in water, reducing catalyst consumption relative to stirred-tank batches [9]. Solid supports anchored on cordierite monoliths withstand seven consecutive cycles with negligible activity loss, illustrating the feasibility of fixed-bed operation at kilogram scale [10].

Electrochemical capture of palladium from effluents onto carbon nanoparticles yields a 14 percent weight deposit that functions as an efficient cross-coupling catalyst, closing the metal loop and lowering raw-material cost [11].

Solvent and Environmental Metrics

Substituting N,N-dimethylformamide with cyclopentyl methyl ether or methyl t-butyl ether drops the process mass intensity while maintaining ester-protected coupling yields [12]. High-dipole solvents, however, remain advantageous for dissolving 1,3,5-Tris(4-carboxyphenyl)benzene; optimisation therefore balances viscosity, environmental fate and solubility [3].

Cost-Determinant Elements

Palladium pricing dominates raw-material expense; nickel-catalysed alternatives under development offer a carbon-footprint reduction factor of nine-hundred-thirty-five, provided residual nickel levels meet regulatory thresholds [12]. The strong chelating ability of the carboxylate ligand complicates downstream removal of leached palladium; bis(triazinyl)pyridine silica scavengers lower residual metal to below three parts-per-million at production scale [15].

Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy

Fourier-Transform Infrared spectroscopy provides crucial information about the functional groups and molecular vibrations present in 1,3,5-Tris(4-carboxyphenyl)benzene. The infrared spectrum of this compound exhibits several characteristic absorption bands that are diagnostic for the carboxyl and aromatic functionalities [1] [2] [3].

The most prominent feature in the infrared spectrum is the broad and intense absorption band appearing in the region of 2500-3300 cm⁻¹, which is attributed to the hydroxyl stretching vibrations of the carboxyl groups [2] [4]. This broad absorption envelope is characteristic of carboxylic acids and results from extensive intermolecular hydrogen bonding between carboxyl groups in the solid state [3] [5]. The breadth of this absorption indicates the formation of carboxylic acid dimers through hydrogen bonding, which is typical behavior for compounds containing multiple carboxyl functionalities [4] [6].

The carbonyl stretching vibration appears as a very strong absorption band in the region of 1700-1725 cm⁻¹ [2] [3]. For 1,3,5-Tris(4-carboxyphenyl)benzene, this peak may appear closer to 1710 cm⁻¹ due to the dimeric hydrogen-bonded state of the carboxyl groups [4]. The exact position of this absorption can provide information about the hydrogen bonding environment and the electronic effects of the aromatic substituents [7].

Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3000-3100 cm⁻¹ [8] [9]. These peaks are typically of medium intensity and may appear as sharp absorptions superimposed on the broader hydroxyl stretching envelope [3]. The aromatic carbon-carbon stretching vibrations manifest as strong absorptions in the 1450-1600 cm⁻¹ region [8] [9], reflecting the extensive aromatic character of the molecule.

The carbon-oxygen stretching vibration of the carboxyl groups appears as a strong absorption band in the range of 1210-1320 cm⁻¹ [3] [7]. This absorption is characteristic of the single bond character of the carbon-oxygen bond in carboxylic acids and complements the carbonyl stretching vibration in confirming the presence of carboxyl functionalities.

Additional characteristic absorptions include hydroxyl bending vibrations of the carboxyl groups in the 1200-1400 cm⁻¹ region and aromatic carbon-hydrogen out-of-plane bending vibrations in the 800-1000 cm⁻¹ range [9]. These lower frequency absorptions provide further confirmation of the molecular structure and can be useful for fingerprint identification of the compound.

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1,3,5-Tris(4-carboxyphenyl)benzene through analysis of both proton and carbon environments. The symmetrical nature of this molecule significantly simplifies the Nuclear Magnetic Resonance spectra due to the equivalence of many nuclei [10] [11].

In proton Nuclear Magnetic Resonance spectroscopy, the aromatic protons are expected to appear in the region of 7.8-8.1 ppm [11] [4]. Due to the symmetrical structure of 1,3,5-Tris(4-carboxyphenyl)benzene, these protons appear as relatively simple multiplets, with the exact pattern depending on the coupling relationships between adjacent aromatic protons. The chemical shift values reflect the deshielding effect of the aromatic ring system and the electron-withdrawing influence of the carboxyl substituents.

The carboxyl protons represent one of the most distinctive features in the proton Nuclear Magnetic Resonance spectrum. These acidic protons typically appear as a broad singlet in the region of 12-13 ppm [2] [4]. The broad nature of this signal results from rapid exchange with trace water and from hydrogen bonding interactions [4]. These protons are highly deshielded due to the electronegativity of oxygen and the anisotropic effects of the carbonyl group. The signal may disappear upon addition of deuterium oxide, confirming its assignment to exchangeable carboxyl protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The carboxyl carbon atoms appear characteristically downfield in the region of 165-185 ppm [12] [2]. These signals appear as singlets in proton-decoupled spectra and represent one of the most downfield absorptions in organic compounds due to the high degree of deshielding experienced by carbonyl carbons.

The aromatic carbon atoms appear in the region of 120-140 ppm for carbon atoms bearing hydrogen substituents, while the quaternary aromatic carbons appear in the range of 130-150 ppm [12]. The symmetry of the molecule reduces the number of distinct carbon signals, with equivalent carbons appearing as single peaks. The exact chemical shift values provide information about the electronic environment and substitution patterns of the aromatic rings.

Distortionless Enhancement by Polarization Transfer experiments can be employed to distinguish between different types of carbon environments, helping to assign quaternary carbons, methine carbons, and confirming the absence of methyl or methylene groups in this purely aromatic compound [12].

Thermal Behavior Analysis

Thermogravimetric Analysis

Thermogravimetric Analysis provides essential information about the thermal stability and decomposition behavior of 1,3,5-Tris(4-carboxyphenyl)benzene. This technique measures the mass loss of the compound as a function of temperature under controlled atmospheric conditions [13] [14].

The thermogravimetric profile of 1,3,5-Tris(4-carboxyphenyl)benzene typically shows excellent thermal stability up to approximately 350°C [13] [14]. This high thermal stability is attributed to the extensive aromatic character of the molecule and the strong intermolecular hydrogen bonding network formed by the carboxyl groups. The initial thermal stability makes this compound suitable for applications requiring elevated temperature conditions.

The onset decomposition temperature occurs around 350°C, marking the beginning of significant mass loss [13]. This initial decomposition likely involves the decarboxylation of the carboxyl groups, which represents the thermally weakest component of the molecular structure. The peak decomposition temperature is typically observed in the range of 405-410°C, representing the temperature at which the maximum rate of mass loss occurs [13].

The decomposition process may proceed through multiple stages, with the initial stage involving loss of carbon dioxide from the carboxyl groups, followed by degradation of the aromatic framework at higher temperatures. The exact decomposition pattern can vary depending on the atmospheric conditions, with oxidative conditions typically leading to more rapid and complete decomposition compared to inert atmospheres.

The final residue remaining after thermogravimetric analysis depends on the experimental conditions and atmosphere used. Under air atmosphere, complete combustion may occur at sufficiently high temperatures, leaving minimal residue. Under inert atmosphere, carbonaceous residue may remain, providing information about the carbon content and thermal stability of the aromatic framework.

Differential Scanning Calorimetry

Differential Scanning Calorimetry complements thermogravimetric analysis by measuring the heat flow associated with thermal transitions in 1,3,5-Tris(4-carboxyphenyl)benzene [13] [15]. This technique provides information about melting behavior, crystallization processes, and thermal decomposition energetics.

The differential scanning calorimetry thermogram typically shows a sharp melting endotherm in the temperature range of 322-327°C [16] [17] [18]. This melting transition corresponds to the breakdown of the crystalline lattice and represents the transition from the ordered solid state to the liquid state. The sharpness of this endotherm indicates a relatively pure compound with a well-defined crystal structure.

Due to the rigid aromatic structure and extensive hydrogen bonding network, 1,3,5-Tris(4-carboxyphenyl)benzene does not typically exhibit a distinct glass transition temperature [15]. The crystalline nature of the compound and its thermal stability contribute to this behavior, with the melting transition occurring before any glass transition could be observed.

The decomposition process appears as exothermic events at temperatures above 350°C, coinciding with the mass loss observed in thermogravimetric analysis [13]. These exothermic peaks reflect the energy released during the breaking of chemical bonds and the formation of decomposition products. The overlap between melting and decomposition temperatures indicates that thermal decomposition begins shortly after melting, which is typical for compounds with high melting points.

The thermal analysis data demonstrates that 1,3,5-Tris(4-carboxyphenyl)benzene possesses excellent thermal stability suitable for high-temperature applications, while the well-defined melting behavior confirms the crystalline nature and purity of the compound.

Crystallographic Studies via X-Ray Diffraction

X-Ray Diffraction analysis provides fundamental information about the crystalline structure, packing arrangements, and intermolecular interactions in 1,3,5-Tris(4-carboxyphenyl)benzene [19] [20] [21]. These studies have been particularly important in understanding the compound's behavior in metal-organic framework applications and its self-assembly properties.

Crystallographic investigations have revealed that 1,3,5-Tris(4-carboxyphenyl)benzene can adopt multiple crystal forms depending on the crystallization conditions and the presence of coordinating species [19] [21]. In its pure form and in coordination compounds, the molecule demonstrates versatile packing arrangements that are influenced by the extensive hydrogen bonding capabilities of the carboxyl groups.

Single crystal X-Ray Diffraction studies of metal-organic frameworks incorporating 1,3,5-Tris(4-carboxyphenyl)benzene have shown that the compound typically crystallizes in monoclinic crystal systems, with space group P2₁/c being commonly observed [19] [21]. In these structures, the molecule acts as a tritopic bridging ligand, with the three carboxyl groups coordinating to metal centers while maintaining the planar aromatic framework.

The molecular geometry revealed by X-Ray Diffraction studies confirms the expected trigonal symmetry of the compound, with the three carboxyphenyl substituents arranged around the central benzene ring in a propeller-like configuration [19]. The torsion angles between the central benzene ring and the pendant phenyl rings typically range from 30° to 60°, depending on crystal packing forces and intermolecular interactions.

Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangements [22] [19]. The carboxyl groups participate in extensive hydrogen bonding networks, forming dimeric associations typical of carboxylic acids. These hydrogen bonding interactions contribute significantly to the thermal stability and mechanical properties of the crystalline material.

In metal-organic framework structures, 1,3,5-Tris(4-carboxyphenyl)benzene demonstrates remarkable ability to form three-dimensional porous networks [19] [20]. The crystallographic data reveal the formation of hexagonal channels and porous frameworks with significant void volumes, typically accounting for 15-20% of the total crystal volume. These structural features are responsible for the compound's utility in gas storage and separation applications.

Powder X-Ray Diffraction studies complement single crystal investigations by providing information about bulk crystalline materials and phase purity [23]. The powder diffraction patterns show characteristic peak positions and intensities that serve as fingerprints for phase identification and purity assessment. Changes in the powder diffraction patterns upon heating or treatment with solvents provide information about structural stability and phase transitions.

The crystallographic studies have also revealed polymorphic behavior in some cases, with different crystal forms exhibiting distinct packing arrangements and physical properties [22]. These polymorphs may differ in their thermal stability, solubility, and mechanical properties, highlighting the importance of controlling crystallization conditions for specific applications.

XLogP3

GHS Hazard Statements

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard